Cas no 141998-22-3 (N1,N10-Diacetyl Triethylenetetramine)
N1,N10-Diacetyl Triethylenetetramine Chemical and Physical Properties
Names and Identifiers
-
- N1,N10-Diacetyl Triethylenetetramine
- N-[2-[2-(2-acetamidoethylamino)ethylamino]ethyl]acetamide
- DTXSID201184788
- 141998-22-3
- N,Na(2)-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]bis[acetamide]
- N,N'-((Ethane-1,2-diylbis(azanediyl))bis(ethane-2,1-diyl))diacetamide
- Acetamide, N,N'-[1,2-ethanediylbis(imino-2,1-ethanediyl)]bis-
- SCHEMBL21089233
- n1,n10-diacetyltriethylenetetramine
-
- Inchi: 1S/C10H22N4O2/c1-9(15)13-7-5-11-3-4-12-6-8-14-10(2)16/h11-12H,3-8H2,1-2H3,(H,13,15)(H,14,16)
- InChI Key: WJZSOPBEHMQITR-UHFFFAOYSA-N
- SMILES: O=C(C)NCCNCCNCCNC(C)=O
Computed Properties
- Exact Mass: 230.17400
- Monoisotopic Mass: 230.17427596g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 82.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Melting Point: 55-57°C
- Boiling Point: 519.4±40.0 °C at 760 mmHg
- Flash Point: 213.2±27.5 °C
- Solubility: Chloroform, DMSO (Slightly), Methanol (Slightly)
- PSA: 82.26000
- LogP: 0.00140
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
N1,N10-Diacetyl Triethylenetetramine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1,N10-Diacetyl Triethylenetetramine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D414200-100mg |
N1,N10-Diacetyl Triethylenetetramine |
141998-22-3 | 100mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D414200-250mg |
N1,N10-Diacetyl Triethylenetetramine |
141998-22-3 | 250mg |
$ 305.00 | 2023-09-07 | ||
| TRC | D414200-2.5g |
N1,N10-Diacetyl Triethylenetetramine |
141998-22-3 | 2.5g |
$ 2720.00 | 2023-09-07 |
N1,N10-Diacetyl Triethylenetetramine Related Literature
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on N1,N10-Diacetyl Triethylenetetramine
Introduction to N1,N10-Diacetyl Triethylenetetramine (CAS No. 141998-22-3)
N1,N10-Diacetyl Triethylenetetramine, with the chemical identifier CAS No. 141998-22-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic diamine derivative has garnered attention due to its versatile structural framework and potential applications in drug development, particularly in the design of novel therapeutic agents targeting various biological pathways. The compound's unique chemical architecture, featuring alternating acetyl and amine functional groups along a triethylenetetramine backbone, imparts distinct reactivity and binding properties that make it a valuable scaffold for medicinal chemists.
The synthesis of N1,N10-Diacetyl Triethylenetetramine involves a multi-step process that typically begins with the condensation of ethylene diamine derivatives with acetic anhydride under controlled conditions. The subsequent introduction of protecting groups and selective deprotection steps ensure the precise formation of the desired acetylated triethylenetetramine structure. This synthetic route highlights the compound's accessibility while emphasizing the importance of meticulous reaction optimization to achieve high yields and purity levels.
Recent advancements in computational chemistry have enabled researchers to explore the molecular interactions of N1,N10-Diacetyl Triethylenetetramine with biological targets at an unprecedented level of detail. Molecular docking studies have revealed that this compound exhibits strong binding affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts. For instance, preliminary research indicates that N1,N10-Diacetyl Triethylenetetramine may interact with metalloproteinases, which are implicated in various pathological processes, including cancer progression and inflammation.
In addition to its inhibitory properties, the acetylated moieties in N1,N10-Diacetyl Triethylenetetramine provide opportunities for further derivatization, allowing for the creation of libraries of analogs with tailored pharmacological profiles. Functional group modifications such as hydrolysis or alkylation can yield compounds with enhanced solubility or tissue-specific targeting capabilities. These modifications are particularly relevant in the development of prodrugs designed to release active species in situ within target tissues.
The pharmacokinetic behavior of N1,N10-Diacetyl Triethylenetetramine is another area of active investigation. Studies using advanced mass spectrometry techniques have provided insights into its metabolic pathways and degradation products, which are critical for understanding its overall biological disposition. These findings are essential for optimizing dosing regimens and minimizing potential side effects in clinical applications.
One particularly intriguing aspect of N1,N10-Diacetyl Triethylenetetramine is its potential role in anti-cancer therapy. Preclinical studies have demonstrated that derivatives of this compound can disrupt tumor microenvironments by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The acetylated amine groups facilitate interactions with both extracellular matrix components and intracellular targets, making it a promising candidate for combination therapies that address multiple aspects of cancer biology.
The development of novel antibiotics has also been influenced by the structural features of N1,N10-Diacetyl Triethylenetetramine. Its ability to chelate metal ions has led to investigations into its potential as a bacteriostatic agent, particularly against Gram-negative bacteria that are increasingly resistant to conventional antibiotics. By interfering with essential bacterial processes such as DNA replication and metabolic pathways, this compound offers a new paradigm for combating drug-resistant infections.
Environmental applications of N1,N10-Diacetyl Triethylenetetramine are emerging as another frontier for research. Its reactivity with pollutants such as heavy metals has been explored in bioremediation efforts, where it serves as a chelating agent to detoxify contaminated water sources. The compound's stability under varying environmental conditions makes it a suitable candidate for large-scale remediation projects aimed at restoring ecological balance.
The future prospects for N1,N10-Diacetyl Triethylenetetramine are vast, driven by ongoing research into its mechanistic details and expanded applications across multiple disciplines. As computational methods continue to refine our understanding of molecular interactions, new opportunities for drug discovery will arise from leveraging this versatile scaffold. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential in translating laboratory findings into impactful therapeutic solutions.
141998-22-3 (N1,N10-Diacetyl Triethylenetetramine) Related Products
- 871-78-3(N,N'-Diacetylethylenediamine)
- 141998-21-2(Acetamide, N-[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]-)
- 1001-53-2(N-(2-Aminoethyl)acetamide)
- 355115-87-6(DIGLYCYLETHYLENEDIAMINE, DIHYDROCHLORIDE SALT)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)